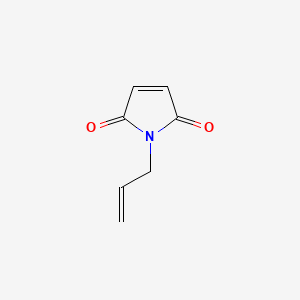

N-アリルマレイミド

概要

説明

N-Allylmaleimide is a compound with biomedical research applications. It has shown inhibitory prowess for the growth of select cancer cells and potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment . It is believed to exert its effects via hindrance of protein-protein associations .

Synthesis Analysis

N-Allylmaleimide can be synthesized via bulk radical copolymerization in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C . The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined .Molecular Structure Analysis

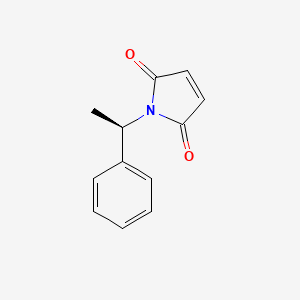

N-Allylmaleimide has a molecular formula of C7H7NO2 and an average mass of 137.136 Da . It is a compound containing a 2,5-pyrroledione moiety .Chemical Reactions Analysis

N-Allylmaleimide can form copolymers via Diels–Alder reactions . It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .Physical And Chemical Properties Analysis

N-Allylmaleimide has a boiling point of 228.7±19.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of N-Allylmaleimide .科学的研究の応用

ポリマー合成

N-アリルマレイミドは、新しい熱硬化性コポリマーの合成に使用されます。 これらのコポリマーは、バルクラジカル共重合によって作成されます。これは、70〜90°Cの温度でAIBNなどの開始剤を使用して、メタノールやジメチルスルホキシドなどのさまざまな溶媒中で実施できます .

生体共役

この化合物は、生体共役プロセスにおいて重要な役割を果たします。 これは、マレイミドとチオール間のマイケル付加反応に関与しています。これは、薬物送達、生体イメージング、およびバイオセンシングアプリケーションのためにタンパク質上のシステイン基を付着させるための重要なステップです .

抗体修飾

N-アリルマレイミド誘導体は、抗体、特にIgG1形式の鎖間ジスルフィド結合の選択的修飾に使用されます。 この修飾は、古典的なマレイミドの効率を維持しながら、還元された各ジスルフィド結合を再架橋します .

二重機能化

N-アリルマレイミドを用いた革新的なアプローチにより、ワンポットでタンパク質の同時安定化と二重機能化が可能になり、生体共役体の堅牢性と汎用性が向上します .

Safety and Hazards

When handling N-Allylmaleimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

作用機序

Target of Action

N-Allylmaleimide is a thermally curable compound that primarily targets the formation of polymers . It is known to interact with other monomers such as N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride . The primary role of N-Allylmaleimide in these interactions is to facilitate the formation of copolymers through bulk radical copolymerization .

Mode of Action

The interaction of N-Allylmaleimide with its targets results in the formation of new copolymers . This occurs via bulk radical copolymerization, a process that involves the reaction of multiple monomers to form a polymer . In the presence of a catalyst, N-Allylmaleimide reacts with other monomers to form a network polymer . This reaction is facilitated by the allyl groups present in N-Allylmaleimide .

Biochemical Pathways

The biochemical pathways affected by N-Allylmaleimide primarily involve the synthesis of polymers . The interaction of N-Allylmaleimide with other monomers affects the polymerization process, leading to the formation of new copolymers . The downstream effects of this process include the creation of materials with unique thermal properties .

Pharmacokinetics

It is known that the compound is used in the synthesis of thermally curable polymers

Result of Action

The molecular and cellular effects of N-Allylmaleimide’s action primarily involve changes in the structure and properties of the resulting polymers . The interaction of N-Allylmaleimide with other monomers leads to the formation of copolymers with unique thermal properties . These copolymers are formed through a process of bulk radical copolymerization .

Action Environment

The action, efficacy, and stability of N-Allylmaleimide can be influenced by various environmental factors. For instance, the process of bulk radical copolymerization, in which N-Allylmaleimide is involved, can be carried out in different solvents such as methanol and dimethylsulfoxide . Additionally, the presence of a catalyst can significantly influence the reaction, leading to the formation of a network polymer .

特性

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) unique in polymerization reactions compared to other maleimides?

A1: N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) possesses both a maleimide group and an allyl group. This dual functionality allows it to participate in two distinct polymerization pathways. The maleimide group exhibits high reactivity in radical polymerization, enabling the creation of alternating copolymers with monomers like styrene [] and isobutene []. Interestingly, the allyl group remains largely unreacted during this initial copolymerization []. This paves the way for post-polymerization modifications, where the pendant allyl groups can be crosslinked to enhance thermal stability and mechanical properties [, ].

Q2: What are the thermal properties of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers and how do they compare to similar compounds?

A2: N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers exhibit excellent thermal stability, often surpassing decomposition temperatures of 330 °C []. This high thermal resistance stems from the strong imide bonds within the polymer backbone []. When compared to N-allylcitraconimide, N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) polymerizes significantly faster and results in a lower gelation percentage []. This suggests that the maleimide ring's reactivity plays a crucial role in achieving desirable thermal properties.

Q3: How can the properties of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers be tailored for specific applications?

A3: The properties of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers can be fine-tuned by controlling the copolymer composition and employing post-polymerization modifications. For example, incorporating 2-ethylhexyl acrylate or n-butyl vinyl ether can introduce flexibility [], while crosslinking the pendant allyl groups with compounds like pentaerythritol tetrakis(3-mercaptobutyrate) enhances thermal stability and mechanical strength [, ]. Further tailoring can be achieved by introducing specific comonomers or functional groups during copolymerization, allowing for a wide range of material properties to be achieved.

Q4: What are the advantages of using N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) in the development of transparent materials?

A4: N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) based copolymers are promising candidates for transparent materials due to their ability to form clear films upon casting and drying []. For instance, the alternating copolymer of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) and isobutene exhibits high transparency, making it suitable for optical applications []. Furthermore, incorporating silica nanoparticles through thiol-ene reactions can create transparent organic-inorganic hybrid materials with enhanced thermal properties, further expanding the potential applications of these polymers [].

Q5: What analytical techniques are commonly employed to characterize N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers?

A5: Various analytical techniques are used to characterize N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers. ¹H NMR spectroscopy is crucial for determining copolymer composition by analyzing the relative intensities of characteristic peaks []. Infrared (IR) spectroscopy helps monitor the conversion of allyl groups during crosslinking reactions by tracking the disappearance of specific absorption bands []. Additionally, thermal analysis techniques like thermogravimetric analysis (TGA) are employed to evaluate the thermal stability and decomposition behavior of these copolymers [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。